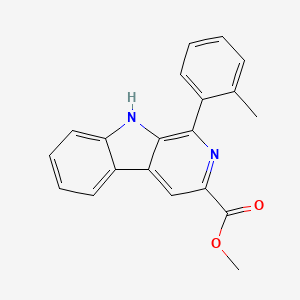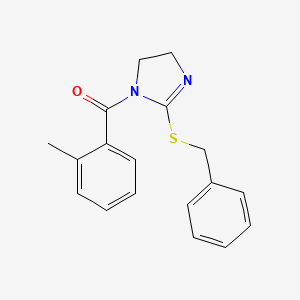
methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources, including plants and marine organisms. This compound is of particular interest due to its potential pharmacological properties and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the beta-carboline core. The specific steps are as follows:
Condensation Reaction: Tryptamine reacts with 2-methylbenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the beta-carboline core.
Esterification: The beta-carboline core is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the beta-carboline core to a tetrahydro-beta-carboline.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or tetrahydro-beta-carbolines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学研究应用
Methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Harmine: Another beta-carboline with similar pharmacological properties.
Harmaline: Known for its psychoactive effects and use in traditional medicine.
Norharmane: A beta-carboline with potential neuroprotective effects.
Uniqueness
Methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other beta-carbolines. Its methyl ester group and 2-methylphenyl substitution are key features that differentiate it from similar compounds.
属性
IUPAC Name |
methyl 1-(2-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-12-7-3-4-8-13(12)18-19-15(11-17(22-18)20(23)24-2)14-9-5-6-10-16(14)21-19/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAVCAKWRHDGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline](/img/structure/B2932991.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2932992.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![3-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2932995.png)

![4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2932998.png)
![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)

![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)


![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)

